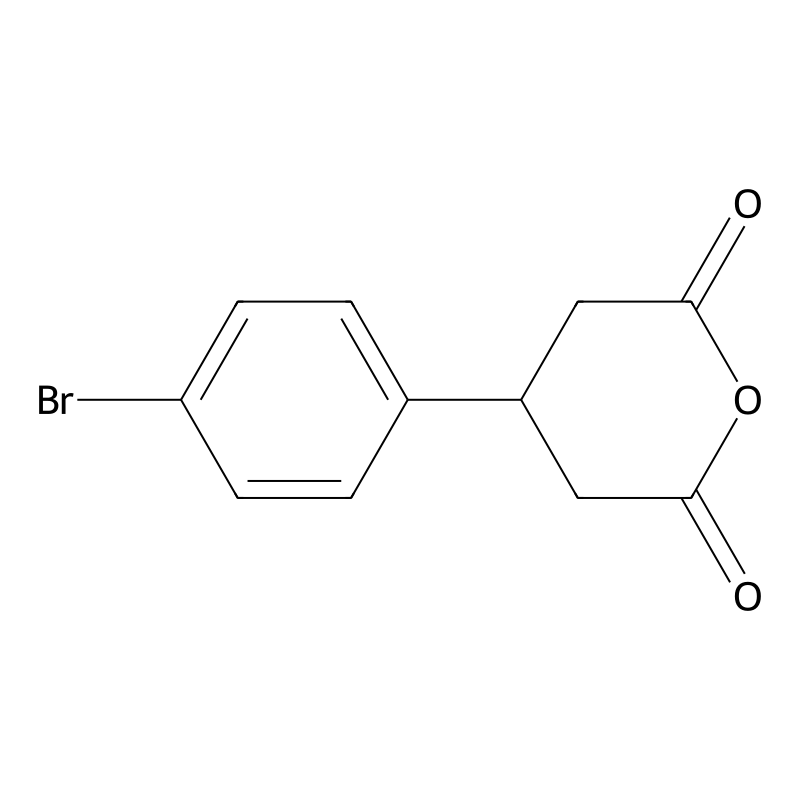

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation and Smart Delivery

Summary of Application: Cyclic anhydrides, including “3-(4-Bromophenyl)glutaric anhydride”, are potent tools for bioconjugation. They are broadly used in the functionalization of biomolecules and carriers .

Methods of Application: The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used .

Results or Outcomes: Their application in smart delivery systems has become very important. This review intends to cover the last updates in the use of cyclic anhydrides as pH-sensitive linkers, their differences in reactivity and the latest applications found in bioconjugation chemistry .

Hydrolysis of Glutaric Anhydride

Summary of Application: The hydrolysis of glutaric anhydride to glutaric acid in the presence of β-cyclodextrin (βCD) has been studied .

Methods of Application: Crystallization of glutaric anhydride in the presence of β-cyclodextrin (βCD) from aqueous solution resulted in crystals of the glutaric acid/βCD inclusion complex .

CALB-Catalyzed Two-Step Alcoholytic Desymmetrization

Summary of Application: Optically pure 3-substituted glutarates can be prepared from the alcoholic ring-opening of cyclic anhydride derivatives, esterification of 3-substituted glutaric acid, and hydrolysis, alcoholysis, aminolysis, and ammonolysis of the diester derivatives via hydrolases or organocatalysts .

Methods of Application: The two-step desymmetrization for CALB-catalyzed alcoholysis of 3-methylglutaric di-1,2,4-triazolide 1a in anhydrous MTBE is first developed to increase the enzyme activity in each reaction step .

Results or Outcomes: The enantioselectivity for the second-step kinetic resolution is furthermore improved by using 3-methylglutaric dipyrazolide 1b as the substrate .

Surface Modification of Cellulose

Summary of Application: The comparison of glutaric anhydride (GA) and succinic anhydride (SA) and reaction time on the surface modification of microfibrillated cellulose under a green and solvent-free technique were investigated .

Results or Outcomes: The current findings demonstrated that GA could be used as a safer and greener alternative to SA for the carboxylation of cellulose through a solvent-free and catalyst-free process .

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is an organic compound characterized by a dihydropyran ring substituted with a bromophenyl group and keto functionalities. Its molecular formula is and its CAS registry number is 1137-61-7. This compound belongs to the broader class of pyranones, which are known for their diverse chemical reactivity and biological activity. The presence of the bromophenyl group enhances its chemical properties, making it of interest in various fields of research.

- Oxidation: The keto groups in the structure can be further oxidized to introduce additional functional groups.

- Reduction: The keto groups can be reduced to form hydroxyl groups, altering the compound's reactivity.

- Substitution: The bromophenyl group allows for electrophilic substitution reactions, where other substituents can be introduced onto the aromatic ring.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research into the biological activity of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- suggests potential pharmacological properties. Compounds in this class have been studied for their interactions with various biological targets, including enzymes and receptors. The unique structure may confer specific binding affinities that could be useful in drug development.

The synthesis of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- typically involves several key steps:

- Starting Materials: The synthesis begins with 4-bromobenzaldehyde and a suitable dihydropyran derivative.

- Condensation Reaction: A condensation reaction occurs between the aldehyde and dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid.

- Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the dihydropyran structure.

- Oxidation: Finally, oxidation introduces the keto groups to yield the final product.

These steps highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- has several applications:

- Chemical Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Its potential biological activity makes it a candidate for further investigation as a pharmaceutical intermediate or active ingredient.

- Material Science: The compound may also find applications in developing new materials or as precursors in chemical manufacturing processes.

Studies on the interactions of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- with biological systems are crucial for understanding its mechanisms of action. Research has indicated that the bromophenyl group significantly affects its binding affinity to various molecular targets. These interactions can be explored through techniques such as molecular docking studies and enzyme inhibition assays.

Several compounds share structural similarities with 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-. Here are some notable examples:

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| 2H-Pyran-2,6(3H)-dione, dihydro | 108-55-4 | Lacks halogen substitution; simpler structure | |

| 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | 53911-68-5 | Contains a chlorophenyl group instead of bromine | |

| 2H-Pyran-2,6(3H)-dione, dihydro-4-(4-dimethylphenyl) | Not listed | Substituted with a dimethylphenyl group |

The uniqueness of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- lies in its specific bromine substitution on the phenyl ring, which may impart distinct chemical reactivity and biological properties compared to its analogs.